molecular formula C28H54O2 B13774495 Isodecyl oleate CAS No. 67953-27-9

Isodecyl oleate

Cat. No.: B13774495
CAS No.: 67953-27-9
M. Wt: 422.7 g/mol
InChI Key: ODMZDMMTKHXXKA-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Isodecyl oleate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Production

Isodecyl oleate is characterized by its branched-chain structure, which imparts unique properties such as low viscosity and high solvency. It is produced through a biocatalytic process involving lipase enzymes, which enhances sustainability by reducing solvent use and energy consumption during production . The process achieves a conversion rate of approximately 95% at a temperature of 50°C, demonstrating its efficiency and eco-friendliness .

Cosmetic Applications

This compound is widely utilized in cosmetic formulations due to its excellent emulsifying, dispersing, and moisturizing properties. It serves as an effective ingredient in:

  • Makeup Products : Acts as a solvent and emollient, providing a smooth application and enhancing skin feel.
  • Makeup Removers : Its solvency helps in effectively breaking down oils and pigments, facilitating easy removal of makeup .
  • Hair Care Products : Contributes to the conditioning of hair by improving manageability and shine while protecting against damage .

Case Study: Hair Care Formulation

A study highlighted the role of this compound in hair care formulations, showing that it significantly improves the stability of keratin structures within hair fibers. The compound's interaction with keratin enhances the overall mechanical properties of hair, making it more resilient to styling processes .

Pharmaceutical Applications

In the pharmaceutical sector, this compound is explored for its potential as a drug delivery agent. Its ability to enhance the solubility of hydrophobic drugs makes it valuable in formulating oral and topical medications.

Toxicity Studies

Toxicity assessments have shown that this compound has a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg body weight/day in rats, indicating a favorable safety profile for potential pharmaceutical applications . However, caution is advised during reproductive phases, as higher doses have shown adverse effects on offspring viability .

Industrial Applications

This compound finds utility in various industrial applications due to its lubricating properties. It is used in:

  • Lubricants : Its low viscosity makes it suitable for high-performance lubricants in machinery.
  • Plasticizers : Enhances flexibility and durability in plastic products.

Safety Profile

The safety assessment of this compound indicates that it does not cause skin sensitization or irritation when applied topically. Studies demonstrate that it is well-tolerated in both animal models and human applications .

Summary of Toxicity Findings

Study TypeSpeciesDose (mg/kg)Findings
Oral ToxicitySprague Dawley Rats1000NOAEL established; no adverse effects
Reproductive ToxicitySprague Dawley Rats1000Increased post-implantation losses
Skin IrritationRabbitsN/ANo irritation observed

Biological Activity

Isodecyl oleate is an ester derived from isodecanol and oleic acid, commonly used in cosmetics and personal care products due to its emollient properties. This compound has garnered attention for its potential biological activities, particularly in toxicity, reproductive effects, and skin sensitization. This article reviews the biological activity of this compound based on various studies, including toxicity assessments, reproductive effects, and potential applications in cosmetic formulations.

Acute Toxicity

This compound exhibits low acute oral toxicity. Studies have reported an LD50 greater than 40 mL/kg body weight in Wistar rats, indicating a relatively safe profile for acute exposure . In a controlled study involving intragastric intubation at varying doses (2.5 to 40 mL/kg), only one death was recorded at the highest dose level, with no treatment-related effects observed in surviving animals .

Subchronic Toxicity

In a 14-day study with Sprague Dawley rats, doses of this compound up to 1000 mg/kg body weight per day were administered without significant adverse effects on body weight or organ health . The study established a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg for both male and non-pregnant female rats. However, adverse reproductive effects were noted in pregnant females at this dose, including increased post-implantation losses and reduced litter weights .

Skin Sensitization and Irritation

This compound was found to be non-irritating to the skin and eyes in rabbit studies. Additionally, it did not induce skin sensitization in guinea pigs . These findings suggest that this compound can be considered safe for topical application in cosmetic formulations.

Reproductive and Developmental Toxicity

The reproductive toxicity of this compound was assessed through studies involving female Sprague Dawley rats during mating, pregnancy, and lactation. The findings indicated that while males tolerated high doses without adverse effects, females experienced significant reproductive challenges at the highest tested dose of 1000 mg/kg. Specifically, there was a notable increase in post-implantation losses (21.7% compared to 7.6% in controls) and stillbirths .

Summary of Reproductive Effects

Dose (mg/kg) Post-Implantation Loss (%) Stillbirths Total Litter Weight Reduction (%)
Control7.60-
100021.7924.4

These results indicate a concerning impact on reproductive health when exposed to high concentrations of this compound during critical developmental periods.

Genotoxicity Studies

Current research suggests that this compound is not genotoxic. Studies with structurally similar compounds did not show any genotoxic effects in bacterial or mammalian cell assays. Furthermore, no micronuclei were induced in the bone marrow of mice following exposure to related esters .

Applications in Cosmetics

Given its favorable safety profile and emollient properties, this compound is widely used in cosmetic formulations. It functions as a skin conditioning agent and solvent for active ingredients . Its ability to enhance the skin feel without causing irritation makes it suitable for various personal care products.

Common Uses

  • Emollient : Provides moisture and softness to the skin.
  • Solvent : Helps dissolve other cosmetic ingredients.
  • Skin Conditioning Agent : Improves the overall texture and appearance of skin.

Study on Dermal Penetration

A study investigated the dermal penetration of this compound when applied topically. Results indicated that it effectively penetrated the stratum corneum without significant systemic absorption, supporting its use as a safe topical agent in cosmetics .

Safety Assessment Report

A comprehensive safety assessment report concluded that both decyl and isodecyl oleates possess low acute oral toxicities with no significant adverse effects observed at typical usage concentrations in cosmetics . This reinforces their safety for consumer use.

Properties

CAS No.

67953-27-9

Molecular Formula

C28H54O2

Molecular Weight

422.7 g/mol

IUPAC Name

8-methylnonyl (Z)-octadec-9-enoate

InChI

InChI=1S/C28H54O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-25-28(29)30-26-23-20-17-18-21-24-27(2)3/h11-12,27H,4-10,13-26H2,1-3H3/b12-11-

InChI Key

ODMZDMMTKHXXKA-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCCCCC(C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCCC(C)C

Origin of Product

United States

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